4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
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Overview
Description
4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multiple steps. One common method starts with the reaction of 4-ethoxybenzenesulfonyl chloride with piperazine to form 4-(4-ethoxyphenylsulfonyl)piperazine. This intermediate is then reacted with 6-methoxy-2-methylpyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like pyridine and maintaining a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
- 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
Uniqueness
4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 6-position of the pyrimidine ring differentiates it from other similar compounds, potentially leading to different biological activities and therapeutic applications .
Properties
IUPAC Name |
4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-4-26-15-5-7-16(8-6-15)27(23,24)22-11-9-21(10-12-22)17-13-18(25-3)20-14(2)19-17/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCCESTFMYRCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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